molecular formula C14H10F2 B14132407 2'-Ethenyl-2,4-difluoro-1,1'-biphenyl

2'-Ethenyl-2,4-difluoro-1,1'-biphenyl

Cat. No.: B14132407
M. Wt: 216.22 g/mol
InChI Key: CZHQOBLGCAWBLG-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10F2. It is characterized by the presence of two fluorine atoms and a vinyl group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

2,4-Difluoro-2’-vinyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The vinyl group can participate in various addition reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobiphenyl: Lacks the vinyl group but shares the biphenyl structure with two fluorine atoms.

    2,2’-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms in different positions.

    4-Fluorobiphenyl: Contains only one fluorine atom.

Uniqueness

2,4-Difluoro-2’-vinyl-1,1’-biphenyl is unique due to the presence of both the vinyl group and two fluorine atoms, which confer distinct reactivity and electronic properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

IUPAC Name

1-(2-ethenylphenyl)-2,4-difluorobenzene

InChI

InChI=1S/C14H10F2/c1-2-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16/h2-9H,1H2

InChI Key

CZHQOBLGCAWBLG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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